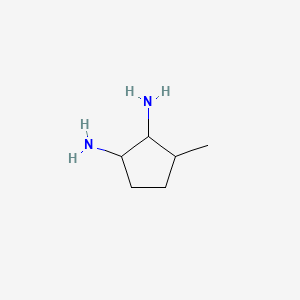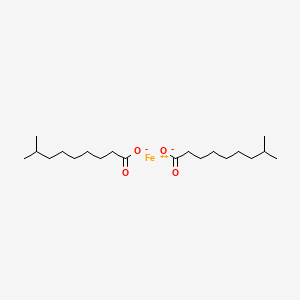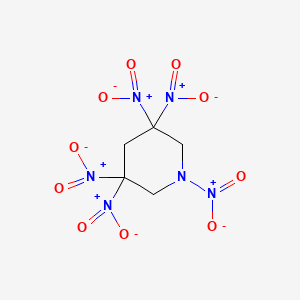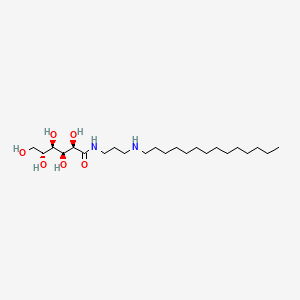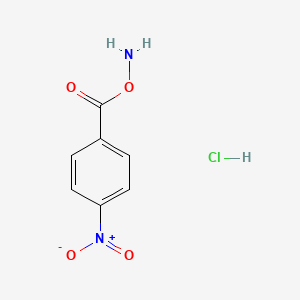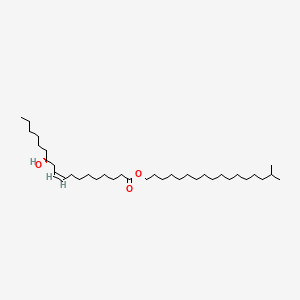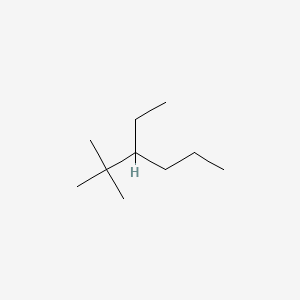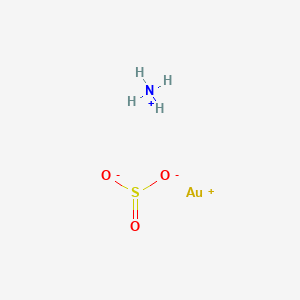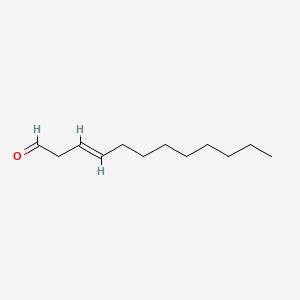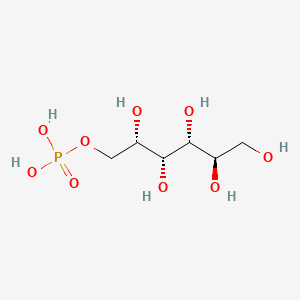
d-Glucitol, phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: d-Glucitol, phosphate can be synthesized through the catalytic hydrogenation of glucose or glucose/fructose mixtures . The reaction typically involves the use of a catalyst such as nickel or ruthenium under high pressure and temperature conditions. The hydrogenation process converts the carbonyl group of glucose into a hydroxyl group, resulting in the formation of d-glucitol. The phosphorylation of d-glucitol to form this compound can be achieved using phosphoric acid or other phosphorylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of glucose in the presence of a catalyst, followed by the phosphorylation step. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: d-Glucitol, phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or nitric acid. The oxidation process converts the hydroxyl groups into carbonyl or carboxyl groups.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This process converts carbonyl groups back into hydroxyl groups.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, the hydroxyl groups in this compound can be substituted with halogens using halogenating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield d-glucaric acid, while reduction can regenerate d-glucitol .
Wissenschaftliche Forschungsanwendungen
d-Glucitol, phosphate has a wide range of scientific research applications:
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Acts as a reducing agent in chemical reactions.
Biology:
- Plays a role in metabolic pathways, particularly in the glycolytic pathway where it is involved in the conversion of glucose-6-phosphate to fructose-6-phosphate .
Medicine:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .
Industry:
Wirkmechanismus
The mechanism of action of d-glucitol, phosphate involves its role as an intermediate in various biochemical pathways. It acts as a substrate for enzymes such as glucose-6-phosphate isomerase, which catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate . This conversion is a crucial step in the glycolytic pathway, which is essential for energy production in cells. The molecular targets and pathways involved include the glycolytic enzymes and the associated metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
d-Glucitol (Sorbitol): A six-carbon sugar alcohol similar to d-glucitol, phosphate but without the phosphate group.
Mannitol: An epimer of sorbitol at the C-2 position.
Lactitol: Another sugar alcohol derived from lactose, used as a low-calorie sweetener.
Uniqueness: this compound is unique due to its phosphorylated structure, which allows it to participate in specific biochemical reactions that non-phosphorylated sugar alcohols cannot. This makes it an important intermediate in metabolic pathways and a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
90604-92-5 |
|---|---|
Molekularformel |
C6H15O9P |
Molekulargewicht |
262.15 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
GACTWZZMVMUKNG-JGWLITMVSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](COP(=O)(O)O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


